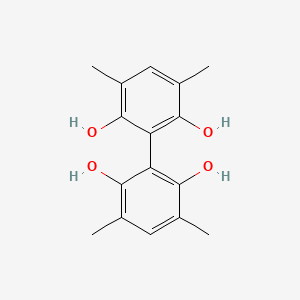

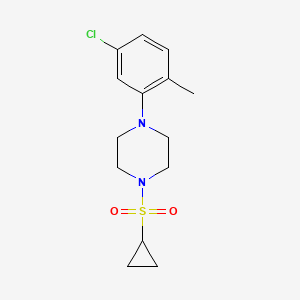

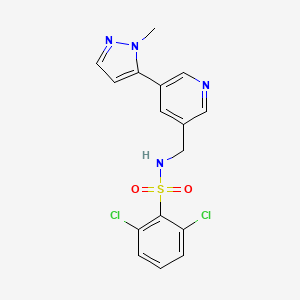

![molecular formula C20H25NO3 B2923778 1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-65-6](/img/structure/B2923778.png)

1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro compounds are a class of organic compounds that have at least two molecular rings with only one common atom . They may be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) .

Synthesis Analysis

The synthesis of spiro compounds often involves multi-component reactions. For instance, a novel spiro[1-benzofuran-2,4’-piperidin]-3-one scaffold has been synthesized in five steps with an overall yield of 47% .Molecular Structure Analysis

Spiro compounds have a unique structure where two molecular rings share only one common atom . This gives them a 3D geometrical structure and rigidity, which can influence their chemical properties and interactions .Chemical Reactions Analysis

Spiro compounds can undergo various chemical reactions. For example, an enantioselective Pd-hydride-catalyzed cycloaddition method has been reported for the synthesis of spirocyclic compounds directly from two classes of commonly available starting materials, 1,3-enynes and cyclic carbon−hydrogen (C−H) bonds .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry Applications

Recent Advances in Spirocyclic Compounds : Spiro[chromane-2,4'-piperidine]-4(3H)-one and its derivatives represent an important pharmacophore with significant biological relevance. Advances in the synthesis of these compounds have been notable, indicating their potential utility in developing new biologically active substances (Ghatpande et al., 2020).

Structure-Activity Relationship for Histamine Release Inhibition : The synthesis and evaluation of various spiro[isochroman-piperidine] analogs reveal the influence of lipophilicity on inhibitory activity against compound 48/80-induced release of histamine from mast cells. This suggests the critical role of the isochroman ring's benzene moiety in activity (Yamato et al., 1981).

Histone Deacetylase (HDAC) Inhibitors : Spiro[chromane-2,4'-piperidine] derivatives have been developed as novel HDAC inhibitors, showing significant in vitro antiproliferative activities and improved in vivo antitumor activity. This underscores their therapeutic potential in cancer treatment (Thaler et al., 2012).

Chemical Synthesis and Mechanistic Insights

Intramolecular Oxidative Coupling : The guanidinium hypoiodite-catalyzed reaction provides a route to spiro-coupling products from oxindoles and β-dicarbonyls, highlighting the synthetic versatility of spiro[indoline-3,4'-piperidines] in producing biologically active compounds (Sugimoto et al., 2023).

Sigma Receptor Ligands : Spiro[[2]benzopyran-1,4'-piperidines] and related structures have been synthesized and evaluated for their binding properties to sigma receptors, with certain compounds displaying high affinity and selectivity, indicating their potential as neurological therapeutic agents (Maier & Wünsch, 2002).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions .

Propiedades

IUPAC Name |

1'-(cyclohexanecarbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c22-17-14-20(24-18-9-5-4-8-16(17)18)10-12-21(13-11-20)19(23)15-6-2-1-3-7-15/h4-5,8-9,15H,1-3,6-7,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLCTYXELLMQLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

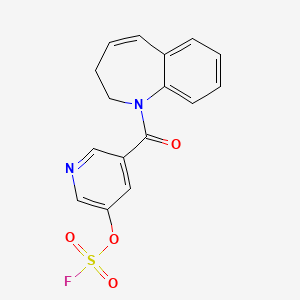

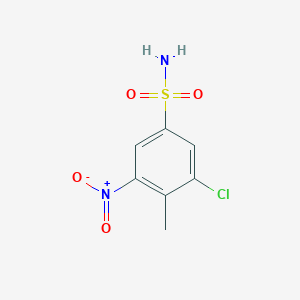

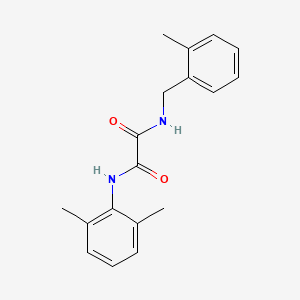

![(E)-8-benzyl-3-(but-2-en-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923696.png)

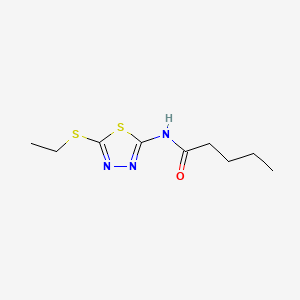

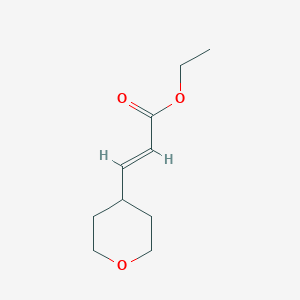

![N-(5-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2923702.png)

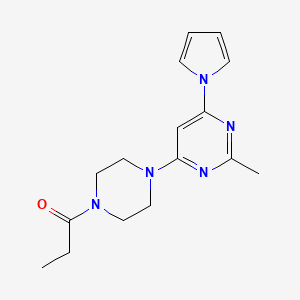

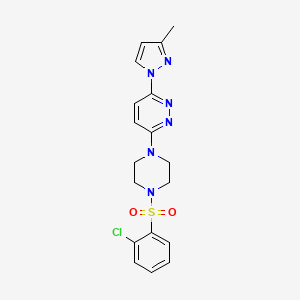

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide](/img/structure/B2923709.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2923710.png)